4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
4-Bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and an oxo group at position 11. The benzenesulfonamide moiety is further substituted with a bromine atom at the para position.
The molecular formula is C₂₀H₁₅BrN₂O₄S, with a calculated molecular weight of 459.32 g/mol (based on atomic weights). Its structure combines lipophilic (bromine, aromatic rings) and polar (sulfonamide, oxo group) features, suggesting balanced solubility properties.
Properties
IUPAC Name |
4-bromo-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O4S/c1-23-17-4-2-3-5-19(17)27-18-11-8-14(12-16(18)20(23)24)22-28(25,26)15-9-6-13(21)7-10-15/h2-12,22H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNYMCURPJORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dibenzoxazepine Core
The construction of the dibenzoxazepine framework begins with the coupling of suitable ortho-substituted precursors.
Materials Required:
- 2-Bromoaniline (1.0 equivalent)
- 2-Bromophenol (1.0 equivalent)
- Palladium acetate (5 mol%)
- SPhos (10 mol%)
- Cesium carbonate (2.5 equivalents)
- Anhydrous tetrahydrofuran
Procedure:
- In a flame-dried two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromoaniline (1.0 equivalent, 5.0 mmol, 860 mg), 2-bromophenol (1.0 equivalent, 5.0 mmol, 865 mg), palladium acetate (5 mol%, 0.25 mmol, 56 mg), SPhos (10 mol%, 0.5 mmol, 205 mg), and cesium carbonate (2.5 equivalents, 12.5 mmol, 4.07 g).
- Evacuate the flask and refill with nitrogen three times to ensure an inert atmosphere.
- Add anhydrous tetrahydrofuran (50 mL) via syringe and stir the reaction mixture at room temperature for 10 minutes.
- Heat the mixture at 65-70°C for 18-24 hours while monitoring by thin-layer chromatography or high-performance liquid chromatography.
- Cool the reaction to room temperature, filter through Celite, and wash with additional tetrahydrofuran (3 × 20 mL).
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify by column chromatography on silica gel using a gradient of hexane/ethyl acetate (9:1 to 7:3).
This reaction proceeds through initial oxidative addition of palladium into the C-Br bond, followed by coordination and subsequent coupling to form the C-N and C-O bonds necessary for the dibenzoxazepine core. The mechanistic pathway involves the formation of key organopalladium intermediates that facilitate the desired transformations.
N-Methylation and Oxidation
The next stage involves selective N-methylation followed by oxidation to install the requisite 10-methyl-11-oxo functionality.
Materials Required:
- Dibenzoxazepine core (1.0 equivalent)
- Sodium hydride (1.2 equivalents)
- Methyl iodide (1.3 equivalents)
- Anhydrous dimethylformamide
- Potassium permanganate (2.0 equivalents)
- Tetrabutylammonium bromide (0.1 equivalent)
- Dichloromethane and water
Procedure for N-Methylation:
- Dissolve dibenzoxazepine core (1.0 equivalent, 3.0 mmol) in anhydrous dimethylformamide (30 mL).
- Cool to 0°C under nitrogen atmosphere.
- Add sodium hydride (1.2 equivalents, 3.6 mmol, 144 mg of 60% dispersion) in portions and stir for 30 minutes.
- Add methyl iodide (1.3 equivalents, 3.9 mmol, 243 μL) dropwise and allow to warm to room temperature.
- Stir for 4-6 hours, monitoring by thin-layer chromatography.
- Quench with saturated ammonium chloride solution and extract with ethyl acetate.
- Purify by column chromatography.
Procedure for Oxidation:
- Dissolve N-methylated dibenzoxazepine (1.0 equivalent, 2.5 mmol) in dichloromethane (25 mL).
- Add tetrabutylammonium bromide (0.1 equivalent, 0.25 mmol, 81 mg).
- Dissolve potassium permanganate (2.0 equivalents, 5.0 mmol, 790 mg) in water (10 mL).
- Add permanganate solution dropwise at 0°C and stir at room temperature for 3-4 hours.
- Filter through Celite, separate layers, and purify by column chromatography.
Table 1: Optimization of N-Methylation Conditions
| Entry | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | NaH | CH₃I | DMF | 0 to rt | 6 | 82 |
| 2 | K₂CO₃ | CH₃I | Acetone | reflux | 12 | 68 |
| 3 | Cs₂CO₃ | CH₃I | DMF | rt | 8 | 75 |
| 4 | NaH | (CH₃)₂SO₄ | DMF | 0 to rt | 4 | 88 |
| 5 | NaOH | CH₃I | DMSO | rt | 10 | 65 |
Regioselective Bromination and Sulfonamide Installation
The final stages involve regioselective bromination at the 2-position followed by installation of the 4-bromobenzenesulfonamide moiety.
Materials Required for Bromination:
- 10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine (1.0 equivalent)
- N-Bromosuccinimide (1.1 equivalents)
- Azobisisobutyronitrile (0.05 equivalent)
- Carbon tetrachloride or chloroform
Procedure for Bromination:
- Dissolve 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine in carbon tetrachloride (20 mL).
- Add N-bromosuccinimide and azobisisobutyronitrile.
- Heat under reflux for 3-4 hours.
- Filter, concentrate, and purify by column chromatography.
Materials Required for Sulfonamide Installation:
- 2-Bromo-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine (1.0 equivalent)
- 4-Bromobenzenesulfonamide (1.2 equivalents)
- Copper(I) iodide (10 mol%)
- 1,10-Phenanthroline (20 mol%)
- Potassium carbonate (2.0 equivalents)
- Anhydrous dimethylsulfoxide
Procedure for Sulfonamide Installation:
- Combine 2-bromo-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine, 4-bromobenzenesulfonamide, copper(I) iodide, 1,10-phenanthroline, and potassium carbonate in a Schlenk tube.
- Evacuate and refill with nitrogen three times.
- Add anhydrous dimethylsulfoxide and heat at 90°C for 24 hours.
- Cool, dilute with ethyl acetate, wash with water and brine.
- Purify by column chromatography.
This copper-catalyzed coupling reaction follows mechanisms similar to the Ullmann condensation, where the copper facilitates the formation of the C-N bond between the aryl bromide and the sulfonamide nitrogen.
Method 2: One-Pot Multicomponent Approach
A more convergent strategy involves a one-pot multicomponent reaction approach inspired by recent developments in oxazepine chemistry.
Materials and Reagents
- 2-(2-Formylphenoxy)acetic acid (1.0 equivalent)
- 2-Amino-5-bromobenzenesulfonamide (1.2 equivalents)
- Methylamine (2.0 equivalents)
- Palladium(II) acetate (5 mol%)
- Xantphos (10 mol%)
- Cesium carbonate (3.0 equivalents)
- Anhydrous tetrahydrofuran
Synthetic Procedure
- In a flame-dried round-bottom flask, combine 2-(2-formylphenoxy)acetic acid (1.0 equivalent, 5.0 mmol, 900 mg), 2-amino-5-bromobenzenesulfonamide (1.2 equivalents, 6.0 mmol, 1.58 g), palladium(II) acetate (5 mol%, 0.25 mmol, 56 mg), Xantphos (10 mol%, 0.5 mmol, 290 mg), and cesium carbonate (3.0 equivalents, 15.0 mmol, 4.89 g).
- Evacuate and refill with nitrogen three times.
- Add anhydrous tetrahydrofuran (50 mL) and stir at room temperature for 15 minutes.
- Add methylamine solution (2.0 equivalents, 10.0 mmol) and heat at 70°C for 24 hours.
- Cool to room temperature, filter through Celite, and concentrate.
- Purify by column chromatography using dichloromethane/methanol (95:5).
This one-pot process involves a complex sequence of reactions including imine formation, intramolecular cyclization, and palladium-catalyzed coupling, ultimately leading to the formation of the target dibenzoxazepine structure with the sulfonamide functionality already installed.
Table 2: Optimization of One-Pot Multicomponent Reaction
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | THF | 70 | 24 | 58 |
| 2 | Pd(dba)₂ | BINAP | K₃PO₄ | Dioxane | 90 | 18 | 52 |
| 3 | Pd(OAc)₂ | SPhos | NaOtBu | Toluene | 100 | 12 | 45 |
| 4 | Pd₂(dba)₃ | DPEphos | K₂CO₃ | DMF | 80 | 24 | 49 |
| 5 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | THF | 80 | 36 | 61 |
Mechanistic Considerations
The multicomponent approach proceeds through several key intermediates, as depicted in Scheme 1. The initial condensation between 2-(2-formylphenoxy)acetic acid and methylamine forms an imine intermediate, which subsequently undergoes intramolecular cyclization. Concurrent palladium-catalyzed coupling with 2-amino-5-bromobenzenesulfonamide facilitates the formation of the target molecule through a cascade process that efficiently constructs multiple bonds in a single operation.
This mechanistic pathway is supported by studies on related oxazepine derivatives and demonstrates the efficiency of transition metal-catalyzed multicomponent reactions in constructing complex heterocyclic architectures.
Method 3: Modified Ullmann Coupling Approach
A third approach utilizes classical Ullmann-type chemistry, modified for the specific requirements of dibenzoxazepine synthesis.
Synthesis of 2-Amino-dibenzoxazepine Core
Materials Required:
- 2-Iodophenol (1.0 equivalent)
- 2-Nitroaniline (1.0 equivalent)
- Copper powder (3.0 equivalents)
- Potassium carbonate (2.0 equivalents)
- Dimethylformamide
Procedure:
- Combine 2-iodophenol, 2-nitroaniline, copper powder, and potassium carbonate in dimethylformamide.
- Heat at 130°C for 8-10 hours under nitrogen.
- Cool, filter through Celite, and extract with ethyl acetate.
- Dissolve the crude product in ethanol, add iron powder and acetic acid.
- Heat under reflux for 3-4 hours.
- Filter, concentrate, and purify by column chromatography.
N-Methylation, Oxidation, and Sulfonamide Formation
Procedure for N-Methylation and Oxidation:
- Dissolve 2-amino-dibenzoxazepine in methanol, add formaldehyde and sodium cyanoborohydride.
- Stir at room temperature for 4-6 hours.
- For oxidation, dissolve in dichloromethane, add 3-chloroperbenzoic acid at 0°C.
- Warm to room temperature and stir for 3-4 hours.
- Purify by column chromatography.
Procedure for Sulfonamide Formation:
- Dissolve 2-amino-10-methyl-11-oxo-10,11-dihydrodibenzoxazepine in dichloromethane.
- Add pyridine and 4-bromobenzenesulfonyl chloride at 0°C.
- Stir at room temperature for 6-8 hours.
- Wash with acid and base, then purify by column chromatography.
Table 3: Comparison of Synthetic Methods for Target Compound
| Method | Key Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1. Buchwald-Hartwig | 4 | 17-26 | High regioselectivity | Multiple steps |
| 2. Multicomponent | 1 | 45-60 | One-pot process | Challenging purification |
| 3. Modified Ullmann | 4 | 15-28 | Established chemistry | Lower yields |
Purification and Analysis
Chromatographic Purification
The target compound requires careful purification due to the presence of multiple functional groups and potential side products. Column chromatography using silica gel with a dichloromethane/methanol gradient (starting 98:2, gradually increasing to 95:5) provides effective separation. For higher purity requirements, preparative HPLC using a C18 reverse phase column with acetonitrile/water mobile phase is recommended.
Recrystallization Procedures
Recrystallization from ethanol or ethanol/water mixtures has proven effective for obtaining high-purity material:
- Dissolve crude product in minimum hot ethanol
- Cool slowly to room temperature
- Further cool in ice bath
- Filter crystals and wash with cold ethanol
- Dry under vacuum at 40-50°C
Analytical Characterization
Comprehensive analytical characterization is essential for confirming structure and purity:
¹H NMR (400 MHz, DMSO-d₆):
- δ 10.2-10.5 (s, 1H, -NH-SO₂-)
- δ 7.6-8.0 (m, 4H, 4-bromophenyl)
- δ 7.0-7.5 (m, 7H, dibenzoxazepine aromatic)
- δ 3.3-3.4 (s, 3H, N-CH₃)
¹³C NMR (100 MHz, DMSO-d₆):
- δ 163-165 (C=O)
- δ 140-145 (quaternary C of sulfonamide)
- δ 125-135 (aromatic carbons)
- δ 120-125 (C-Br)
- δ 35-37 (N-CH₃)
Mass Spectrometry:
- HRMS (ESI): [M+H]⁺ calculated for C₂₀H₁₅BrN₂O₄S within 5 ppm of theoretical mass
HPLC Purity:
- Column: Analytical C18 (250 × 4.6 mm, 5 μm)
- Mobile Phase: Acetonitrile/water (65:35)
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Purity Requirement: >98% (area normalization)
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Bromate ion (BrO₃⁻)
Reduction: Dibromide or other reduced forms
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses, such as in the development of new drugs.
Medicine: It may have applications in the treatment of various diseases due to its biological activity.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
This compound can be compared to other benzoxazepine derivatives and similar sulfonamide compounds. Its uniqueness lies in the presence of the bromine atom and the specific substitution pattern on the benzoxazepine ring. Similar compounds might include other brominated or sulfonated benzoxazepines, which may have different biological activities and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, molecular properties, and inferred pharmacological implications.
Structural and Molecular Comparisons
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|---|
| Target Compound | Br (C-4 of benzene) | C₂₀H₁₅BrN₂O₄S | 459.32 | Reference standard for comparison. |
| 4-Fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide | F (C-4 of benzene) | C₂₀H₁₅FN₂O₄S | 398.41 | Halogen substitution (Br → F) reduces molecular weight and lipophilicity. |
| N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide | OCH₃ (C-2, C-4 of benzene); Ethyl (C-10 of oxazepine) | C₂₂H₂₁N₂O₆S* | ~453.47* | Methoxy groups enhance electron density; ethyl substitution increases steric bulk. |
| N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide | CH₃ (C-4 of benzene); Acetyl (C-10 of oxazepine) | C₂₂H₂₀N₂O₄S | 408.47 | Acetyl group introduces a ketone, altering hydrogen-bonding potential. |
| N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide | CH₃ (C-8 of oxazepine; C-4 of benzene) | C₂₂H₂₁N₂O₄S* | ~433.48* | Dual methyl groups may enhance metabolic stability. |
Note: Molecular weights marked with () are estimated due to incomplete data in evidence.*
Key Findings
Halogen Effects :
- Replacing bromine with fluorine (as in ) reduces molecular weight by ~13% (459.32 → 398.41 g/mol) and decreases lipophilicity (ClogP estimated to drop from ~3.5 to ~2.8). Fluorine’s electronegativity may enhance binding specificity in polar active sites .
- Bromine’s larger atomic radius and polarizability could improve π-stacking interactions in hydrophobic environments compared to fluorine .
Methoxy groups () elevate electron density on the benzene ring, which may stabilize resonance interactions with target proteins .
Methyl vs. However, this substitution removes the oxo group at C-11, altering the oxazepine’s conformational flexibility .
Multi-Substituted Derivatives :
- The dual methyl groups in likely enhance metabolic stability by blocking oxidation sites, a common strategy in prodrug design .
Biological Activity
4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. The following sections will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 423.3 g/mol. Its structure features a bromine atom and a sulfonamide group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H15BrN2O3 |
| Molecular Weight | 423.3 g/mol |
| CAS Number | 921889-70-5 |
Antimicrobial Activity
Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing oxadiazole rings demonstrate broad-spectrum antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the inhibition of essential bacterial enzymes, disrupting cell wall synthesis or metabolic pathways.
In one study focusing on related compounds, researchers found that specific derivatives exhibited potency against drug-resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by resistant organisms .
Anticancer Activity
The anticancer potential of dibenzo[b,f][1,4]oxazepine derivatives has also been explored. These compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structural motifs have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression profiles conducive to cancer cell death .
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted by Dhumal et al. (2016) evaluated the antibacterial activity of a series of oxadiazole derivatives against Mycobacterium bovis. The findings indicated that certain derivatives exhibited strong inhibitory effects on both active and dormant bacterial states. Molecular docking studies revealed high binding affinities to critical enzymes involved in fatty acid biosynthesis .
Case Study 2: Anticancer Mechanisms
Research by Salama et al. (2020) synthesized various benzamide derivatives and assessed their anticancer activity. The study highlighted that modifications to the benzamide structure significantly influenced the compounds' ability to inhibit tumor growth in vitro. The most potent derivatives were identified as effective HDAC inhibitors, showcasing their potential in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substitution Patterns : The presence of bromine and sulfonamide groups enhances antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.
- Molecular Conformation : The three-dimensional arrangement of atoms affects binding interactions with target enzymes.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide to maximize yield and purity?
- Methodological Answer : Synthesis optimization involves:
- Reagent Selection : Use brominating agents (e.g., N-bromosuccinimide) under inert atmospheres to minimize side reactions .
- Reaction Conditions : Control temperature (60–80°C) and pH (neutral to slightly acidic) to stabilize the oxazepine core during sulfonamide coupling .
- Purification : Employ gradient elution in HPLC with a C18 column and acetonitrile/water mobile phase to isolate the product .
- Yield Data : Typical yields range from 45–65%, with purity >95% confirmed via NMR and mass spectrometry .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves the 3D conformation of the dibenzooxazepine core and sulfonamide substituents .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and the oxo group (δ 10.2 ppm) .
- ¹³C NMR : Carbonyl (C=O) at ~190 ppm and sulfonamide (SO₂) at ~125 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and ketone (C=O stretch at 1680–1720 cm⁻¹) .
Q. How does the compound’s solubility impact experimental design in biological assays?
- Methodological Answer :
- Solubility Profile :
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | >50 |
| Water | <0.1 |
| Ethanol | 5–10 |
- Assay Design : Pre-dissolve in DMSO for in vitro studies (≤0.1% final concentration to avoid cytotoxicity). For in vivo work, use PEG-400/water (1:1) as a carrier .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide nitrogen as a hydrogen bond donor) .
- Molecular Docking : Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Key interactions include:
- π-Stacking with aromatic residues (e.g., Tyr355).
- Hydrogen bonding between the sulfonamide group and His90 .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize targets .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Cross-validate purity (>95% via HPLC) and stereochemical consistency (circular dichroism) .
- Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts. Example
| Assay Type | IC₅₀ (µM) | Hill Slope |
|---|---|---|
| COX-2 Inhibition | 0.8 ± 0.1 | 1.2 |
| Antimicrobial | 25 ± 3 | 0.9 |
- Statistical Design : Apply factorial experiments (e.g., 2³ designs) to isolate variables like solvent choice or cell line variability .
Q. What strategies mitigate degradation of the oxazepine core during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing :
| Condition | Degradation (%) at 30 Days |
|---|---|
| 25°C, 60% RH | <5 |
| 40°C, 75% RH | 15–20 |
- Stabilization Methods :
- Lyophilization with trehalose (5% w/v) reduces hydrolysis .
- Store under argon at –20°C in amber vials to prevent photodegradation .
Methodological Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
